(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine
CAS No.: 1321961-98-1
Cat. No.: VC6295470
Molecular Formula: C24H21NO4S
Molecular Weight: 419.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321961-98-1 |
|---|---|
| Molecular Formula | C24H21NO4S |
| Molecular Weight | 419.5 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine |
| Standard InChI | InChI=1S/C24H21NO4S/c1-16-12-13-17(2)20(14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3 |
| Standard InChI Key | JVJFMHJBSIRRBS-IZHYLOQSSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s structure centers on a 2H-chromen-2-imine scaffold, with a benzenesulfonyl group at position 3 and a methoxy group at position 8. The N-(2,5-dimethylphenyl) substituent introduces steric and electronic modifications critical to its biological interactions. The Z-configuration of the imine double bond (C=N) is stabilized by conjugation with the chromen π-system .
Table 1: Key Molecular Properties
Synthesis and Characterization
Synthetic Methodology
The synthesis involves multi-step reactions:
-
Chromen Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields the chromen backbone.
-
Sulfonation: Electrophilic substitution introduces the benzenesulfonyl group at position 3 using sulfonic acid derivatives.
-
Imine Formation: Reaction of the chromen-2-one intermediate with 2,5-dimethylaniline under acidic conditions generates the imine linkage .
Critical challenges include regioselectivity during sulfonation and maintaining the Z-configuration during imine formation. Opting for low-temperature conditions (0–5°C) and catalytic acetic acid improves stereochemical control.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) confirms substituent positions: δ 8.2 (s, 1H, imine-H), 7.8–7.6 (m, 5H, benzene sulfonyl), 6.9 (d, 1H, chromen-H), 2.3 (s, 6H, methyl groups) .
-
Mass Spectrometry: ESI-MS m/z 419.5 [M+H]⁺ aligns with the molecular formula.
-
X-ray Crystallography: Resolves the Z-configuration and planar chromen system .
Biological Activity and Mechanistic Insights
Mechanism of Action
The benzenesulfonyl group enhances binding to kinase ATP pockets via sulfonyl-oxygen interactions, while the 2,5-dimethylphenyl moiety induces hydrophobic contacts with residue side chains (e.g., CDK2’s Val18). The methoxy group at position 8 improves solubility and membrane permeability compared to non-methoxy analogs .
Research Advancements and Applications
Structure-Activity Relationship (SAR) Studies
Modifications to the dimethylphenyl group reveal:
-
Para-Methyl Groups: Essential for kinase selectivity; removal reduces CDK2 affinity by 8-fold.
-
Sulfonyl Substituents: Electron-withdrawing groups (e.g., -CF₃) at the benzene ring enhance potency but compromise solubility.
Table 2: Comparative Bioactivity of Analogues
| Compound Modification | CDK2 IC₅₀ (μM) | Solubility (μg/mL) |
|---|---|---|
| Parent Compound | 1.2 | 15 |
| 2,5-Diethylphenyl | 2.8 | 8 |
| Benzenesulfonyl → Tosyl | 0.9 | 5 |
Preclinical Development
Despite promising activity, low aqueous solubility (15 μg/mL) limits bioavailability. Strategies under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume